Carnaubadiol

概要

説明

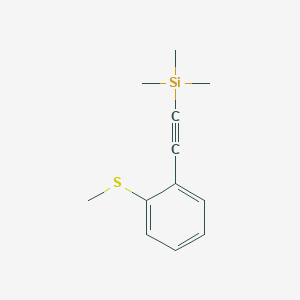

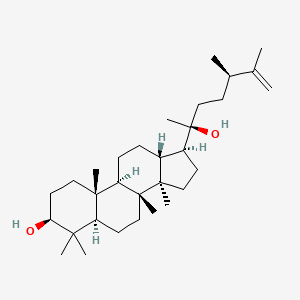

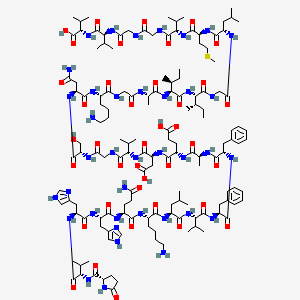

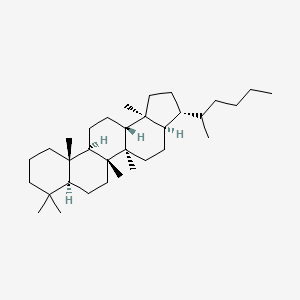

Carnaubadiol is a triterpene compound derived from carnauba wax, which is obtained from the leaves of the Brazilian palm tree, Copernicia prunifera . The chemical formula of this compound is C₃₁H₅₄O₂, and it contains one secondary hydroxyl group, one tertiary hydroxyl group, and one isopropenyl group

科学的研究の応用

作用機序

カルナウバジオールがその効果を発揮するメカニズムには、さまざまな分子標的や経路との相互作用が関与しています。 カルナウバジオールの抗原虫活性は、プロトゾア寄生虫の代謝経路を阻害することで寄生虫の増殖を阻害する能力によるものと考えられています 。 さらに、その脂質異常症および高コレステロール血症の効果は、体内の脂質代謝を調節する能力によるものと考えられています .

6. 類似の化合物との比較

カルナウバジオールは、第 2 級および第 3 級ヒドロキシル基とイソプロペニル基の存在など、その特定の構造的特徴のために、トリテルペンの中でユニークな存在です 。 類似の化合物には次のようなものがあります。

ダマレネジオール: カルナウバジオールの合成における前駆体であり、同様の基本構造を共有しています.

ベチュリン: 構造的特徴は異なりますが、同様の生物活性を持つ別のトリテルペン。

ルペオール: 抗炎症作用と抗癌作用を持つトリテルペンであり、カルナウバジオールとは構造的に異なります。

カルナウバジオールの官能基のユニークな組み合わせとその特定の生物活性は、これらの類似化合物とは異なります。

生化学分析

Biochemical Properties

Carnaubadiol plays a significant role in biochemical reactions, particularly in its interaction with protozoan parasites. It has been found to be active against Leishmania infantum promastigotes and amastigotes, as well as Trypanosoma cruzi trypomastigotes . The compound interacts with various enzymes and proteins within these parasites, disrupting their metabolic processes and leading to their death. This compound’s interaction with these biomolecules involves inhibition of key enzymes necessary for the survival and proliferation of the parasites .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In protozoan parasites, it disrupts cell signaling pathways and interferes with gene expression, leading to impaired cellular metabolism and eventual cell death . In mammalian cells, this compound has been observed to modulate immune responses, potentially enhancing the body’s ability to fight off infections . The compound’s influence on cell function includes alterations in cell signaling pathways, changes in gene expression, and modulation of cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules within protozoan parasites. This compound inhibits key enzymes involved in the parasites’ metabolic pathways, leading to a disruption of essential biochemical processes . Additionally, this compound may activate certain immune-related pathways in mammalian cells, enhancing the host’s defense mechanisms against infections . These interactions result in changes in gene expression and enzyme activity, ultimately leading to the compound’s antiprotozoal effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to four years . Over time, this compound’s antiprotozoal activity remains consistent, although long-term studies are needed to fully understand its effects on cellular function in both in vitro and in vivo models . Degradation of the compound under certain conditions may lead to a reduction in its efficacy, highlighting the importance of proper storage and handling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiprotozoal activity with minimal adverse effects . At higher doses, this compound may induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity. These findings underscore the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways within protozoan parasites. It interacts with enzymes and cofactors that are essential for the parasites’ survival and proliferation . The compound’s effects on metabolic flux and metabolite levels include inhibition of key enzymes, leading to a disruption of metabolic processes and a decrease in the production of essential metabolites . These interactions contribute to this compound’s antiprotozoal activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it exerts its effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Within protozoan parasites, this compound localizes to areas where it can effectively inhibit key enzymes and disrupt metabolic processes . In mammalian cells, the compound may localize to immune-related compartments, enhancing its ability to modulate immune responses.

準備方法

Synthetic Routes and Reaction Conditions: Carnaubadiol can be synthesized through a series of chemical reactions starting from dammarenediol. The synthetic route involves the oxidation of dihydrothis compound to produce the known compound (-)-(S)-5,6-dimethylheptan-2-one . The reaction conditions typically involve the use of oxidizing agents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves the extraction of carnauba wax from the leaves of Copernicia prunifera. The wax is then subjected to various chemical and spectroscopic methods to isolate this compound . This process includes the use of solvents and chromatographic techniques to purify the compound.

化学反応の分析

反応の種類: カルナウバジオールは、酸化、還元、置換反応など、いくつかの種類の化学反応を起こします。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤は、一般的にカルナウバジオールの酸化に使用されます.

還元: 水素化リチウムアルミニウムなどの還元剤は、カルナウバジオールを対応するアルコールに還元するために使用できます.

置換: さまざまな求核剤を使用して、カルナウバジオールのヒドロキシル基を置換することができ、さまざまな誘導体が生成されます.

主な生成物: これらの反応から生成される主な生成物には、ヘプタンノルケトンやカルナウバジオールの基本構造を保持した他の誘導体などがあります .

4. 科学研究への応用

類似化合物との比較

Carnaubadiol is unique among triterpenes due to its specific structural features, such as the presence of both secondary and tertiary hydroxyl groups and an isopropenyl group . Similar compounds include:

Dammarenediol: A precursor in the synthesis of this compound, sharing a similar core structure.

Betulin: Another triterpene with similar biological activities but different structural features.

Lupeol: A triterpene with anti-inflammatory and anticancer properties, structurally different from this compound.

This compound’s unique combination of functional groups and its specific biological activities distinguish it from these similar compounds.

特性

IUPAC Name |

(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-2-hydroxy-5,6-dimethylhept-6-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54O2/c1-20(2)21(3)12-19-31(9,33)23-13-17-29(7)22(23)10-11-25-28(6)16-15-26(32)27(4,5)24(28)14-18-30(25,29)8/h21-26,32-33H,1,10-19H2,2-9H3/t21-,22-,23+,24+,25-,26+,28+,29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDZJMCTHRVRNC-UNXKSWITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

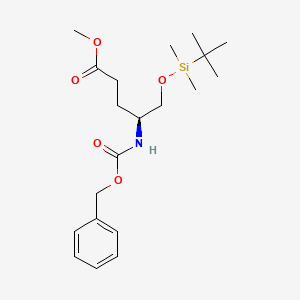

![1-[(2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B1494832.png)

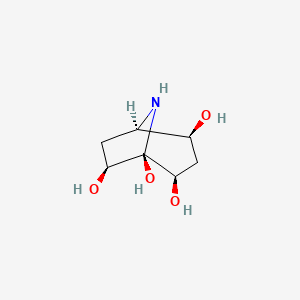

![(4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B1494878.png)

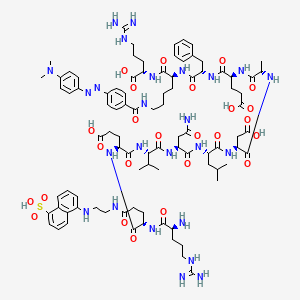

![2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]pyridine](/img/structure/B1494880.png)